2,2,2-Trifluoro-1-(4-methoxy-3-methylphenyl)ethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,2-Trifluoro-1-(4-methoxy-3-methylphenyl)ethan-1-amine is a chemical compound with the molecular formula C10H12F3NO and a molecular weight of 219.2 g/mol . It is characterized by the presence of trifluoromethyl, methoxy, and methyl groups attached to an ethanamine backbone. This compound is primarily used in research and development settings.
Preparation Methods
The synthesis of 2,2,2-Trifluoro-1-(4-methoxy-3-methylphenyl)ethan-1-amine involves several steps. One common synthetic route includes the reaction of 4-methoxy-3-methylbenzaldehyde with trifluoroacetic acid and ammonia under specific conditions to yield the desired product . Industrial production methods may involve bulk custom synthesis and procurement services to ensure high purity and yield .
Chemical Reactions Analysis
2,2,2-Trifluoro-1-(4-methoxy-3-methylphenyl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions with reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2,2,2-Trifluoro-1-(4-methoxy-3-methylphenyl)ethan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug development.
Industry: It is utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2,2-Trifluoro-1-(4-methoxy-3-methylphenyl)ethan-1-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes, receptors, or other proteins, leading to various biological effects .
Comparison with Similar Compounds
2,2,2-Trifluoro-1-(4-methoxy-3-methylphenyl)ethan-1-amine can be compared with other similar compounds, such as:
2,2,2-Trifluoro-1-(4-methylphenyl)ethanamine: This compound lacks the methoxy group, which may result in different chemical and biological properties.
2,2,2-Trifluoro-1-(4-methoxyphenyl)ethanamine: This compound lacks the methyl group, which can also influence its reactivity and interactions.
The presence of both methoxy and methyl groups in this compound makes it unique and potentially more versatile in various applications .
Properties
Molecular Formula |
C10H12F3NO |
---|---|
Molecular Weight |
219.20 g/mol |
IUPAC Name |
2,2,2-trifluoro-1-(4-methoxy-3-methylphenyl)ethanamine |
InChI |
InChI=1S/C10H12F3NO/c1-6-5-7(3-4-8(6)15-2)9(14)10(11,12)13/h3-5,9H,14H2,1-2H3 |
InChI Key |
HYQMHOVPRKGRHW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C(C(F)(F)F)N)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.